1-(1-Methyl-1H-indol-3-yl)ethanone
Overview
Description
1-(1-Methyl-1H-indol-3-yl)ethanone, also known as 3-acetyl-1-methylindole, is a chemical compound with the molecular formula C11H11NO . It has a molecular weight of 173.21 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(1-methylindol-3-yl)ethanone . The InChI string is InChI=1S/C11H11NO/c1-8(13)10-7-12(2)11-6-4-3-5-9(10)11/h3-7H,1-2H3 . The canonical SMILES string is CC(=O)C1=CN(C2=CC=CC=C21)C .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 173.21 g/mol . The compound has a topological polar surface area of 22 Ų .Scientific Research Applications
Antibacterial and Antifungal Activities
- A study synthesized new 1H-Indole derivatives, including 1-(1-Methyl-1H-indol-3-yl)ethanone, and evaluated their antibacterial and antifungal activities. These compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as against fungi like Aspergillus niger and Candida albicans (Letters in Applied NanoBioScience, 2020).
Anti-inflammatory and Analgesic Properties
- Research on novel 1-(1H-indol-1-yl)ethanone derivatives focused on their effects as nonsteroidal anti-inflammatory drugs. These compounds were synthesized and evaluated for their in vivo analgesic and anti-inflammatory activities, demonstrating promising results (Letters in Drug Design & Discovery, 2022).
Synthesis Techniques
- Efficient synthesis methods for bis (1H-indol-3-yl)ethanones have been developed, highlighting advantages like short reaction times and excellent yields. These methods are significant for producing compounds used in various scientific applications (Journal of Chemistry, 2012).
Neuroprotective Agents
- Some indole derivatives, including 2-(4-benzylpiperidin-1-yl)-1-(5-hydroxy-1H-indol-3-yl)ethanone, have been identified as potent ligands for NMDA receptors and exhibit antioxidant properties. These findings are crucial for developing neuroprotective agents for treating neurodegenerative diseases (Bioorganic & Medicinal Chemistry, 2013).
Corrosion Inhibition
- The compound 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, a derivative of this compound, has been evaluated as a corrosion inhibitor for mild steel in hydrochloric acid. It demonstrated high inhibition efficiency, making it a potential material for protecting metals in corrosive environments (International Journal of Corrosion and Scale Inhibition, 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with tubulin and have shown antimicrobial activity against Mycobacterium tuberculosis .
Mode of Action
A related compound was found to induce cell apoptosis in a dose-dependent manner, arrest cells in the g2/m phase, and inhibit polymerization of tubulin .
Biochemical Pathways
Related compounds have been found to affect the cell cycle, specifically the g2/m phase , and have antimicrobial activity against Mycobacterium tuberculosis .
Result of Action
A related compound was found to induce cell apoptosis and inhibit polymerization of tubulin .
Biochemical Analysis
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Properties
IUPAC Name |
1-(1-methylindol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)10-7-12(2)11-6-4-3-5-9(10)11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLFRICFKVJJOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344055 | |
Record name | 1-(1-Methyl-1H-indol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19012-02-3 | |
Record name | 1-(1-Methyl-1H-indol-3-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19012-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Methyl-1H-indol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-methyl-1H-indol-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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